molecular formula C12H15N3S B8769156 N-(Piperidin-4-yl)-1,3-benzothiazol-2-amine

N-(Piperidin-4-yl)-1,3-benzothiazol-2-amine

Cat. No.: B8769156
M. Wt: 233.33 g/mol
InChI Key: WUUOUFAOQYLHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Piperidin-4-yl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-piperidin-4-yl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)15-12(16-11)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)

InChI Key

WUUOUFAOQYLHQK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4-(benzothiazol-2-ylamino)-piperidine-1-carboxylic acid ethyl ester (3.70 g, 12.0 mmol) in hydrobromic acid 48% in water (20 mL) was heated to reflux. After 18 h hydrobromic acid was removed under reduced pressure and the crude solid dissolved by vigorous stirring in hot methanol (50 mL). The obtained solution was cooled to −20° C. by which a precipitate formed that was removed by filtration. The organic phase was concentrated under reduced pressure, 4 N NaOH (100 mL) added and the solution extracted with dichloromethane (3×100 mL). The combined organic phases were dried over MgSO4 to yield after evaporation of the solvent 1.7 g (61%) of the title compound which was used directly in the following step. 1H NMR (300 MHz, DMSO): δ 1.19-1.39 (m, 2H), 1.90-2.00 (m, 2H), 2.92-2.97 (m, 2H), 3.72-3.79 (m, 2H), 6.99 (t, J=8.2 Hz, 1H), 7.20 (t, J=8.2 Hz, 1H), 7.37 (d, J=7.6 Hz, 1H), 7.65 (d, J=7.2 Hz, 1H), 7.95 (d, J=7.2 Hz, 1H). MS (ISP): 233.9 [M+H]+.
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